molecular formula C5H3BrN4 B1338031 4-Brom-1H-pyrazolo[3,4-d]pyrimidin CAS No. 30129-51-2

4-Brom-1H-pyrazolo[3,4-d]pyrimidin

Katalognummer: B1338031
CAS-Nummer: 30129-51-2
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: HOMHDMLNECTTGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H3BrN4. It is a derivative of pyrazolo[3,4-d]pyrimidine, where a bromine atom is substituted at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemische Analyse

Biochemical Properties

The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.

Additionally, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.

Furthermore, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.

Long-term studies have shown that continuous exposure to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have also been noted, where a minimum concentration of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.

Metabolic Pathways

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.

The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.

The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.

Subcellular Localization

The subcellular localization of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .

Targeting signals and post-translational modifications play a role in directing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . Another approach involves the use of 4-bromo-3-aminopyridine, which undergoes cyclization with formamide under high-temperature conditions .

Industrial Production Methods

Industrial production methods for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in drug synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets . Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of various derivatives .

Biologische Aktivität

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine contributes to its biological activity. The bromine substituent at the 4-position enhances its interaction with biological targets, making it a valuable scaffold for drug development. Its molecular formula is C5H3BrN4C_5H_3BrN_4 with a molecular weight of approximately 201.01 g/mol .

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of various kinases involved in cancer progression. Notably, it has shown significant inhibitory effects on:

  • c-Src Kinase : This compound has been evaluated for its ability to inhibit c-Src kinase, an important player in tumorigenesis. In a study, derivatives of pyrazolo[3,4-d]pyrimidine showed IC50 values ranging from 0.47 µM to 6.5 µM against c-Src, indicating potent inhibitory activity .
  • Epidermal Growth Factor Receptor (EGFR) : Recent research highlighted the compound's potential as an EGFR inhibitor. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), showcasing its promise in targeting resistant cancer forms .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect its biological activity. For example:

  • Substituents : The introduction of bulky groups at specific positions (N1 and N4) was found to be detrimental to activity, while smaller hydrophobic groups improved potency .
  • Linker Variations : Compounds linked to piperazine or other aromatic moieties exhibited enhanced anticancer properties when tested against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives:

CompoundTargetIC50 Value (µM)Cell LineActivity Type
6bc-Src0.47-Kinase Inhibition
12bEGFR WT0.016A549Antiproliferative
12bEGFR T790M0.236HCT-116Antiproliferative
Compound 5iDual EGFR/VGFR20.3MCF-7Anticancer
Compound 14CDK2<0.1HCT-116Anticancer

Case Studies

  • Inhibition of c-Src Kinase : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their Src kinase inhibitory activities. The most potent derivative exhibited an IC50 value of 0.47 µM, suggesting its potential as a therapeutic agent in cancers driven by Src signaling .
  • EGFR Inhibition : Another study focused on the design and synthesis of new derivatives targeting EGFR. Compound 12b not only demonstrated potent inhibitory effects but also induced apoptosis and cell cycle arrest in cancer cells, marking it as a promising candidate for further development .
  • Multitarget Inhibition : Research indicated that certain derivatives could act as dual inhibitors against both EGFR and VGFR2 with low nanomolar IC50 values, highlighting their potential for treating multiple cancer types simultaneously .

Eigenschaften

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.